molecular formula C17H19FN4O B4838646 N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No.: B4838646
M. Wt: 314.36 g/mol
InChI Key: NGQHYNRMLOWWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as FP-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FP-1 belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been suggested that this compound may exert its anticancer effects through the modulation of various signaling pathways involved in cancer cell growth and survival. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is its ease of synthesis and low toxicity, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One potential avenue is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases. Furthermore, the development of novel formulations or delivery systems may overcome the solubility limitations of this compound and improve its bioavailability and efficacy. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.

Scientific Research Applications

N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-15-2-1-3-16(12-15)20-17(23)22-10-8-21(9-11-22)13-14-4-6-19-7-5-14/h1-7,12H,8-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQHYNRMLOWWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.